N-Fmoc-N-phenyl-glycine

Übersicht

Beschreibung

N-Fmoc-N-phenyl-glycine is a compound widely used in organic synthesis, particularly in the field of peptide synthesis. The term “Fmoc” stands for fluorenylmethyloxycarbonyl, a protecting group used to shield amine groups during chemical reactions. This compound is essential for creating peptides and other complex molecules due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Fmoc-N-phenyl-glycine can be synthesized through several methods. One common approach involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

In industrial settings, the production of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the growing peptide chain to a solid support and sequentially adding protected amino acids .

Analyse Chemischer Reaktionen

Racemization in SPPS

Racemization occurs predominantly during Fmoc-Phg coupling rather than deprotection . Key findings include:

-

Base sensitivity : DIPEA induces 24-29% racemization, while TMP/DMP reduce it to ≤5% .

-

Activator impact : HATU/DIPEA systems yield 71-76% correct diastereomer, versus 93-95% with COMU/TMP .

| Activator | Base | % Correct Diastereomer (Peptide A/B) | Racemization Rate |

|---|---|---|---|

| HATU | DIPEA | 71%/76% | 24-29% |

| COMU | TMP | 93%/93% | ≤5% |

| DMTMM-BF₄ | NMM | 85%/80% | 15-20% |

Stability Under Basic Conditions

Resin-bound peptides exhibit remarkable stability except in strongly basic environments:

-

Deprotection solutions : 20% piperidine/DMF causes <2% epimerization over 1 hr .

-

Extended exposure : 1% DBU in DMF induces 8-12% racemization overnight .

Coupling Reaction Optimization

Critical parameters for minimizing side reactions:

-

Low-base conditions : TMP/DMP with COMU/DEPBT suppress enolization pathways (Fig. 1) .

-

Microwave SPPS : At 50°C with DMTMM-BF₄/NMM, achieves 71% diastereomeric purity .

Comparative Reactivity

N-Fmoc-N-phenyl-glycine shows distinct behavior compared to similar derivatives:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-phenyl-glycine is extensively utilized as a building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective reactions during peptide assembly, enhancing the efficiency and purity of synthesized peptides. The ability to rapidly deprotect the Fmoc group under mild basic conditions makes it an ideal choice for constructing complex peptide sequences.

Case Study: Efficiency in Peptide Assembly

Research has demonstrated that peptides containing this compound can be synthesized with high yields and minimal racemization when optimal reaction conditions are employed. For instance, studies indicate that using specific coupling reagents such as COMU or DEPBT can significantly reduce racemization during the synthesis process, leading to more homogenous products .

Drug Development

Novel Drug Formulations

The structural characteristics of this compound facilitate the development of novel pharmaceuticals targeting specific biological pathways. Its incorporation into peptide-based drugs has been linked to improved therapeutic efficacy and reduced side effects.

Case Study: Antiseizure Activity

A recent study explored the synthesis of phenylglycinamide derivatives incorporating this compound, aimed at enhancing antiseizure activity. The derivatives exhibited multi-target mechanisms, suggesting potential applications in treating complex neurological disorders such as epilepsy .

Bioconjugation

Enhancing Diagnostic Tools and Drug Delivery Systems

this compound plays a crucial role in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application enhances the functionality of diagnostic tools and targeted drug delivery systems.

Data Table: Comparison of Bioconjugation Methods

| Method | Advantages | Applications |

|---|---|---|

| Direct Conjugation | Simple and effective | Targeted drug delivery |

| Click Chemistry | High specificity and efficiency | Biolabeling and imaging |

| Enzyme-Mediated | Selective and mild conditions | Therapeutic protein stabilization |

Research in Neuroscience

Understanding Neurotransmitter Systems

Researchers utilize this compound to study neurotransmitter systems due to its ability to mimic natural amino acids. This application aids in understanding neurological pathways and drug interactions.

Case Study: Neuropeptide Synthesis

The compound has been employed in synthesizing neuropeptides that are critical for studying brain functions. These neuropeptides have shown promise in developing treatments for various neurological disorders, including depression and anxiety .

Material Science

Development of Smart Materials

this compound is also explored in material science for creating smart materials with tailored properties. Its chemical structure allows for modifications that enable specific responses to environmental stimuli such as temperature or pH changes.

Wirkmechanismus

The mechanism of action of N-Fmoc-N-phenyl-glycine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to the amine group of glycine, protecting it from unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This selective protection and deprotection mechanism allows for the precise construction of complex peptide sequences .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-N-phenyl-glycine can be compared to other protecting groups used in peptide synthesis:

N-Boc-N-phenyl-glycine: The Boc (tert-butyloxycarbonyl) group is another common protecting group for amines.

N-Cbz-N-phenyl-glycine: The Cbz (carbobenzyloxy) group is also used for protecting amines and is removed by catalytic hydrogenation.

Similar Compounds

- N-Boc-N-phenyl-glycine

- N-Cbz-N-phenyl-glycine

- N-Alloc-N-phenyl-glycine

This compound is unique due to its base-labile nature, allowing for selective deprotection without affecting other protecting groups that are stable under basic conditions .

Biologische Aktivität

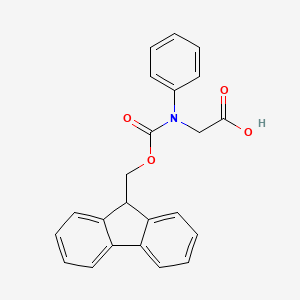

N-Fmoc-N-phenyl-glycine (Fmoc-Phg) is an amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino group, along with a phenyl side chain. The unique structural features of Fmoc-Phg contribute to its biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₁₉NO₄, and its structure can be represented as follows:

Key Features:

- Fmoc Group: Serves as a temporary protecting group during solid-phase peptide synthesis (SPPS), allowing for controlled addition of amino acids.

- Phenyl Side Chain: Introduces hydrophobic characteristics, influencing the compound's interactions with biological targets.

1. Peptide Synthesis

Fmoc-Phg is extensively used in the synthesis of peptides due to its stability and ease of handling. The Fmoc group can be removed under mild conditions, facilitating subsequent coupling reactions with other amino acids. This property is crucial for constructing complex peptide sequences that may exhibit specific biological activities.

2. Bioorthogonal Tagging

The phenyl group in Fmoc-Phg can act as a bioorthogonal tag, enabling selective modification or labeling with various probes without interfering with the native biological functions. This feature is particularly valuable for studying protein-protein interactions in complex biological systems.

3. Hydrophobic Interactions

The hydrophobic nature of the phenyl side chain enhances the compound's ability to engage in hydrophobic interactions, which can affect receptor binding and overall bioactivity. Such interactions are vital for the development of bioactive peptides and pharmaceuticals .

Case Studies and Experimental Data

-

Anti-inflammatory Activity:

A study investigated various phenylglycine derivatives, including Fmoc-Phg, for their anti-inflammatory properties. Compounds were tested using a carrageenan-induced rat paw edema model, revealing significant inhibition rates for certain derivatives, indicating potential therapeutic applications . -

Racemization Studies:

Research highlighted the racemization tendency of N-Fmoc-phenylglycine during synthesis under microwave-assisted conditions. Strategies were developed to minimize racemization, enhancing the yield of desired enantiomers in peptide synthesis . -

Hydrogel Applications:

Fmoc-Phg has been incorporated into self-assembled peptide hydrogels, demonstrating promising results in tissue engineering applications. These hydrogels exhibited biocompatibility and mechanical properties suitable for cell culture and regenerative medicine .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₂₃H₁₉NO₄ | Hydrophobic phenyl side chain; used in SPPS |

| N-Fmoc-N-(2-phenylethyl)-glycine | C₂₄H₂₁NO₄ | Bulky 2-phenylethyl side chain; bioorthogonal tag |

| N-Boc-N-(2-phenylethyl)-glycine | C₂₃H₂₃NO₄ | Uses Boc protecting group; different stability profile |

| N-Fmoc-N-methyl-glycine | C₂₂H₂₁NO₄ | Methyl substitution; less hydrophobic than phenyl group |

Eigenschaften

IUPAC Name |

2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)14-24(16-8-2-1-3-9-16)23(27)28-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYCHCROKLFIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909114-68-7 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(phenyl)amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.